molecular formula C19H19N3OS3 B2518105 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 477216-14-1

2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B2518105
CAS No.: 477216-14-1
M. Wt: 401.56
InChI Key: XGJRQEJVIXIGJQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzylsulfanyl group and at the 5-position with a (1-phenylethyl)sulfanyl moiety.

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS3/c1-14(16-10-6-3-7-11-16)25-19-22-21-18(26-19)20-17(23)13-24-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJRQEJVIXIGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide. Compounds with thiadiazole moieties have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives that incorporate similar structural features have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and caspase activation .

Antidiabetic Properties

The compound's structural analogs have been investigated for their antidiabetic effects. In vivo studies indicate that certain sulfonamide derivatives exhibit hypoglycemic activity comparable to established antidiabetic drugs like glibenclamide . These compounds work by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues, making them promising candidates for diabetes management.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds bearing the thiadiazole structure can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the benzylsulfanyl group enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

Case Studies and Research Findings

Study ReferenceCompound StructureBiological ActivityFindings
Thiadiazole derivativesAnticancerInduced apoptosis in HCT-116 and HeLa cells with IC50 < 100 μM
Sulfonamide derivativesAntidiabeticSignificant hypoglycemic effect in streptozotocin-induced diabetic rats
Thiadiazole-based compoundsAntimicrobialEffective against various bacterial strains; enhanced membrane permeability

Synthesis and Mechanism of Action

The synthesis of 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. The incorporation of sulfanyl groups is crucial as they play a significant role in the biological activity of the final product. Mechanistically, these compounds may exert their effects through the inhibition of specific enzymes or pathways involved in cell proliferation and metabolism.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound shares structural homology with several 1,3,4-thiadiazole derivatives, differing primarily in substituents at the 2- and 5-positions. Key comparisons include:

Compound Name Substituents (Position 5) Substituents (Position 2) Melting Point (°C) Yield (%) Source
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Phenoxyalkyl 133–135 88
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio Phenoxyalkyl 138–140 82
2-(5-Benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (6b) Benzylthio Thiadiazinanethione 160–162 79
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Benzylsulfanyl Sulfamoylphenyl N/A N/A

Key Observations :

  • The benzylthio group at position 5 is common in analogs like 5h and 6b , which exhibit moderate to high yields (79–88%) and melting points between 133–162°C .
  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j ) slightly increase melting points compared to unsubstituted benzyl derivatives .
  • Sulfonamide-containing derivatives (e.g., ) may exhibit altered solubility or bioactivity due to polar sulfamoyl groups.

Comparison :

  • Regioselectivity : S-Alkylation at the thiadiazole’s sulfur atoms is highly regioselective, favoring substitution at the 5-position due to steric and electronic factors .
  • Efficiency : Yields for S-alkylation (67–88%) are generally higher than those for cyclocondensation (typically 60–75%) .

Structural Modifications and Property Trends

  • Electron-Donating vs. Withdrawing Groups : 4-Chlorobenzyl derivatives (e.g., 5j ) exhibit higher thermal stability (↑ melting point) compared to unsubstituted benzyl analogs .
  • Chain Length and Flexibility : The phenylethyl group in the target compound may confer greater conformational flexibility compared to rigid adamantyl derivatives ().

Biological Activity

The compound 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a novel derivative within the class of thiadiazole-based compounds. Thiadiazoles are recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C16H18N2S3\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}_3

This structure features a thiadiazole ring, which is crucial for its biological activity. The presence of sulfanyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a related study showed that derivatives containing the 1,3,4-thiadiazole scaffold displayed potent growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 0.28 µg/mL to 9.6 µM .

Table 1 summarizes the cytotoxic effects of related thiadiazole derivatives:

CompoundCell LineIC50 (µg/mL)
4eMCF-70.28
4iHepG29.6
5cPC12Not specified

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes. In vitro studies indicated that several synthesized thiadiazole derivatives demonstrated better inhibition against human carbonic anhydrase I (hCA I) compared to standard drugs like Acetazolamide . The mechanism appears to involve competitive inhibition, where the compound binds to the active site of the enzyme.

Table 2 presents the inhibitory activities against carbonic anhydrases:

CompoundhCA I IC50 (µM)hCA II IC50 (µM)
6aBetter than AAZNot specified
6cNot specifiedBetter than AAZ

Neuroprotective Effects

Neuroprotective properties have also been reported for related compounds. For example, a study indicated that certain thiadiazole derivatives provided protective effects in PC12 cells against sodium nitroprusside-induced damage . The most effective compound in this category exhibited less cytotoxicity compared to established neuroprotective agents like edaravone.

The biological activity of 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is likely attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Some derivatives promote apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A derivative showed significant cytotoxicity against MCF-7 cells and was tested in combination with other chemotherapeutics to enhance efficacy.
  • Neurodegenerative Disorders : Compounds were evaluated for their potential use in treating conditions like Alzheimer's disease due to their neuroprotective properties.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
  • Step 2 : Alkylation of the thiol group using benzyl and phenylethyl substituents under basic conditions (e.g., sodium hydride in DMF) to introduce sulfanyl moieties .
  • Purification via column chromatography or recrystallization ensures product purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and backbone structure (e.g., ¹H/¹³C NMR) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O and sulfanyl S-H stretches .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiadiazole core during synthesis?

  • Catalyst Selection : Sodium hydride or triethylamine enhances alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while ethanol facilitates hydrazide coupling .
  • Temperature Control : Reflux conditions (~80–100°C) are critical for cyclization steps .
  • Data-Driven Adjustments : Use DOE (Design of Experiments) to test variable interactions (e.g., solvent/catalyst ratios) .

Q. How should researchers address contradictory biological activity data across structurally similar analogs?

  • Substituent Analysis : Compare activities of analogs with varying substituents (e.g., benzyl vs. phenylethyl groups) to identify pharmacophore contributions .
  • Mechanistic Studies : Use molecular docking to assess binding interactions (e.g., π-π stacking with aromatic residues in target proteins) .
  • Validation Assays : Replicate studies under standardized conditions (e.g., fixed IC50 protocols) to minimize variability .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties of sulfanyl and amide groups to predict reactivity .
  • Molecular Dynamics Simulations : Evaluates stability of ligand-protein complexes (e.g., binding to kinase active sites) .
  • SAR/QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups) with activity trends .

Data Contradiction and Validation

Q. How can discrepancies in reported antimicrobial activity be resolved?

  • Comparative Table of Analog Activities :
Substituent on ThiadiazoleAntimicrobial IC50 (µM)Source
Benzyl12.5 ± 1.2
4-Chlorophenyl8.7 ± 0.9
Phenylethyl15.3 ± 2.1
  • Hypothesis Testing : Test if electron-withdrawing groups (e.g., Cl) enhance membrane permeability .

Methodological Recommendations

  • Synthetic Challenges : Avoid moisture-sensitive steps during alkylation to prevent hydrolysis .
  • Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate activity thresholds .
  • Data Reproducibility : Document reaction conditions (e.g., solvent grades, humidity) in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.